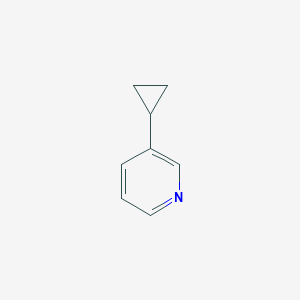

3-Cyclopropylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-8(6-9-5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDSRFLAMJZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476190 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188918-72-1 | |

| Record name | 3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyclopropylpyridine synthesis from 3-vinylpyridine

An In-depth Technical Guide to the Synthesis of 3-Cyclopropylpyridine from 3-Vinylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl moiety is a cornerstone in modern medicinal chemistry, prized for its ability to confer unique conformational and metabolic properties upon parent molecules.[1][2] Its incorporation can significantly enhance biological activity, improve metabolic stability, and fine-tune physicochemical characteristics such as solubility and membrane permeability.[1] this compound, a key heterocyclic building block, serves as a valuable synthon for a range of pharmaceutical targets. This guide provides a comprehensive technical overview of its synthesis from 3-vinylpyridine, with a primary focus on the robust and widely utilized Simmons-Smith reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Strategic Value of the Cyclopropyl Ring in Heterocyclic Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[3] The strategic functionalization of this core is a central theme in medicinal chemistry. The introduction of a cyclopropyl group in place of more common substituents like ethyl or isopropyl groups is a powerful design strategy. The three-membered ring's unique electronic nature, resulting from its high s-character and strained C-C bonds, allows it to act as a "conformational lock," restricting the rotation of adjacent groups and presenting a well-defined vector for interaction with biological targets.[1] This often leads to enhanced binding affinity and potency.

This guide focuses on the direct conversion of commercially available 3-vinylpyridine to this compound. This transformation is most effectively achieved through a cyclopropanation reaction, a process that adds a methylene (-CH₂-) group across the vinyl double bond. Among the available methods, the Simmons-Smith reaction stands out for its reliability, stereospecificity, and tolerance of various functional groups, making it an ideal choice for this synthesis.[4][5]

The Simmons-Smith Reaction: A Mechanistic Perspective

The Simmons-Smith reaction is a classic cheletropic reaction that converts alkenes into cyclopropanes with high stereospecificity.[6] The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[4]

2.1. Formation of the Active Carbenoid

The reaction is initiated by the oxidative addition of zinc to diiodomethane on the surface of the activated zinc-copper couple. This forms the active methylene-transfer agent, the zinc carbenoid.

Zn(Cu) + CH₂I₂ → ICH₂ZnI

The copper is not directly involved in the stoichiometry but is crucial for activating the zinc surface and promoting the formation of the reactive species.[4]

2.2. The "Butterfly" Transition State and Methylene Transfer

The core of the reaction involves the interaction of the organozinc carbenoid with the alkene (3-vinylpyridine). The process is believed to proceed through a concerted, three-centered "butterfly-type" transition state.[7] In this transition state, the methylene group is delivered simultaneously to both carbons of the double bond.[4] This synchronous mechanism ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product.

The pyridine nitrogen, being a Lewis basic site, does not significantly interfere with the reaction, although the choice of a non-coordinating solvent is recommended to prevent sequestration of the electrophilic zinc reagent, which could slow the reaction rate.[5][7]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Novel Synthetic Routes for 3-Cyclopropylpyridine

Foreword: The Strategic Importance of the Cyclopropyl Moiety in Pyridine Scaffolds

The incorporation of a cyclopropyl group into pyridine frameworks, particularly at the 3-position, has become a cornerstone in contemporary medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropane ring often lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of both established and novel synthetic strategies to access 3-cyclopropylpyridine, a key building block for a multitude of pharmaceutical candidates. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

I. The Workhorse of C-C Bond Formation: Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions remain the most prevalent and versatile methods for forging the C-C bond between a pyridine ring and a cyclopropyl group. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and functional group tolerance.

A. The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a highly reliable method for the synthesis of this compound.[1][2] The reaction's popularity stems from the stability and commercial availability of many boronic acids, as well as the generally mild reaction conditions.[3]

Causality Behind Experimental Choices:

The selection of a suitable palladium catalyst and ligand is critical for an efficient Suzuki-Miyaura coupling. Phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to enhance the catalytic activity of the palladium center. The choice of base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step of the catalytic cycle.[4] The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, facilitates the dissolution of both the organic and inorganic reagents.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Cyclopropylboronic Acid

Materials:

-

3-Bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene and Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [4] |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 | [4] |

| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 16 | 88 | [5] |

Visualization: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. The Negishi Coupling: Utilizing Organozinc Reagents

The Negishi coupling offers a powerful alternative to the Suzuki-Miyaura reaction, employing organozinc reagents.[6][7] This method is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[8] The preparation of the organozinc reagent is a key step, which can be achieved through the reaction of an organohalide with activated zinc metal.[8]

Causality Behind Experimental Choices:

Palladium catalysts are also commonly used for Negishi couplings, often with phosphine ligands to enhance their reactivity.[7] The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (THF) being frequently employed to facilitate the formation and reaction of the organozinc species. The reaction is typically carried out under strictly anhydrous and inert conditions due to the moisture sensitivity of the organozinc reagents.

Experimental Protocol: Negishi Coupling of 3-Iodopyridine with Cyclopropylzinc Bromide

Materials:

-

3-Iodopyridine

-

Cyclopropyl bromide

-

Activated Zinc powder

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation of Cyclopropylzinc Bromide: In a flame-dried Schlenk flask under argon, add activated zinc powder (1.5 mmol). Add a solution of cyclopropyl bromide (1.2 mmol) in anhydrous THF (2 mL) dropwise. Stir the mixture at room temperature until the zinc is consumed (approximately 2-3 hours).

-

Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under argon, add 3-iodopyridine (1.0 mmol), palladium(II) chloride (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Add anhydrous THF (5 mL) and stir to dissolve.

-

Add the freshly prepared solution of cyclopropylzinc bromide to the reaction mixture via cannula.

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Building the Rings: Cyclization and Cyclopropanation Strategies

An alternative to forming the C-C bond on a pre-existing pyridine ring is to construct either the cyclopropane or the pyridine ring itself. These methods offer unique avenues to this compound and its derivatives.

A. Intramolecular Cyclization Approaches

Intramolecular cyclization reactions can be a powerful tool for the synthesis of cyclopropanes.[9] This often involves the generation of a carbanion that displaces a leaving group in a 3-exo-trig cyclization. While less common for the direct synthesis of this compound, this strategy is valuable for creating substituted cyclopropyl precursors.

B. Cyclopropanation of Pyridine Derivatives

The direct cyclopropanation of a suitable pyridine precursor, such as 3-vinylpyridine, offers a more direct route. Common cyclopropanating agents include carbenoids generated from diazo compounds or ylides.[9]

Visualization: General Cyclopropanation Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. audreyli.com [audreyli.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Cyclopropylpyridine

Introduction: The landscape of modern medicinal chemistry is increasingly reliant on the strategic incorporation of unique structural motifs to modulate physicochemical properties and explore novel chemical space. Among these, the cyclopropyl group has emerged as a particularly valuable substituent. Its inherent ring strain and unique electronic properties can profoundly influence the conformation, metabolic stability, and binding affinity of a parent molecule. When appended to a privileged heterocyclic scaffold like pyridine, the resulting 3-Cyclopropylpyridine offers a compelling combination of features. This guide provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile and Physicochemical Properties

Molecular Identity

This compound is a heterocyclic aromatic compound where a cyclopropyl ring is attached to the third position of a pyridine ring. This combination imparts a unique blend of aromaticity from the pyridine core and the strained, σ-rich character of the cyclopropane.

-

Chemical Name: this compound

-

CAS Number: 188918-72-1[1]

-

Molecular Formula: C₈H₉N[1]

-

Molecular Weight: 119.16 g/mol [1]

Physicochemical Data Summary

The physicochemical properties of this compound are critical for its application in synthesis and drug design. The pyridine nitrogen provides a basic handle for salt formation and hydrogen bonding, while the cyclopropyl group adds lipophilicity.

| Property | Value | Source |

| pKa (conjugate acid) | ~4.5 - 5.0 (Estimated) | Based on 3-substituted pyridines |

| Boiling Point | Not specified; similar structures suggest ~180-200 °C | N/A |

| Melting Point | Not specified; likely a liquid at room temperature | N/A |

| logP | ~1.5 - 2.0 (Calculated) | N/A |

| Solubility | Slightly soluble in water; soluble in most organic solvents | Based on pyridine properties[2] |

Note: Experimental data for the parent this compound is sparse in publicly available databases. Values are often estimated based on related structures like 3-chloropyridine or 3-cyanopyridine.[2][3]

Spectroscopic Profile

Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions for the aromatic pyridine protons and the aliphatic cyclopropyl protons.

-

Pyridine Protons: Four signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) will be the most deshielded, followed by the C6 and C4 protons. The C5 proton will be the most upfield of the aromatic signals.

-

Cyclopropyl Protons: The cyclopropyl group presents a more complex pattern in the upfield region (δ 0.5-2.0 ppm). A multiplet for the single methine proton (CH) and two separate multiplets for the diastereotopic methylene protons (CH₂) are expected. The high-field chemical shifts are a direct consequence of the magnetic anisotropy (ring current effect) of the three-membered ring.[4]

-

-

¹³C NMR Spectroscopy:

-

Pyridine Carbons: Five signals are expected. The carbons adjacent to the nitrogen (C2, C6) are typically the most deshielded.

-

Cyclopropyl Carbons: The methine carbon will appear as a single upfield signal, while the two equivalent methylene carbons will produce another distinct upfield signal.

-

-

Infrared (IR) Spectroscopy:

-

C=N and C=C Stretching: Strong absorption bands between 1400-1600 cm⁻¹ are characteristic of the pyridine ring vibrations.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group appear just below 3000 cm⁻¹.

-

Cyclopropyl Ring Vibration: A characteristic band around 1020 cm⁻¹ can sometimes be observed for the cyclopropane ring itself.

-

Part 2: Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the strained cyclopropyl substituent.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is generally electron-deficient, which dictates its behavior towards both electrophiles and nucleophiles.

-

Basicity and N-Centered Reactions: The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering the molecule basic (similar to tertiary amines). It readily reacts with acids to form pyridinium salts and can be alkylated or oxidized at the nitrogen center. N-oxidation is a key transformation, as the resulting N-oxide can activate the ring for different substitution patterns.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards EAS (e.g., nitration, halogenation) due to the electron-withdrawing nature of the nitrogen atom. Reactions, if they occur, require harsh conditions and typically show a preference for substitution at the 3- and 5-positions. The cyclopropyl group is a weak ortho-, para-director but its influence is secondary to the powerful deactivating effect of the ring nitrogen.

-

Nucleophilic Aromatic Substitution (NAS): The parent molecule is not reactive towards NAS. However, derivatives bearing a good leaving group (e.g., a halogen) at the 2-, 4-, or 6-positions are highly susceptible to displacement by nucleophiles. This is a cornerstone of functionalizing the pyridine ring. For instance, 2-Bromo-3-cyclopropylpyridine is a valuable intermediate for introducing various functionalities via nucleophilic substitution or cross-coupling.[5][6]

Reactivity Involving the Cyclopropyl Group

The cyclopropyl ring is more than a passive substituent; its unique electronic structure and inherent strain enable specific transformations.

-

Stability: Despite its ~27 kcal/mol of ring strain, the cyclopropyl group is remarkably stable under a wide range of conditions, including those used for many standard organic transformations on the pyridine ring.

-

[3+2] Cycloaddition Reactions: A novel area of reactivity involves the radical-mediated [3+2] cycloaddition of cyclopropyl pyridines with alkenes.[7] This reaction proceeds via a "through-arene" radical transmission, where an initial radical formation on the pyridine ring is relayed to activate a remote C-C bond in the cyclopropyl group, which then engages in cycloaddition. This powerful method allows for the construction of complex polycyclic systems.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound derivatives is unlocked in metal-catalyzed cross-coupling reactions. Halogenated analogs, such as 2-bromo- or 5-bromo-3-cyclopropylpyridine, are key building blocks in pharmaceutical synthesis.[6][8] These reactions enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9]

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or alkyl-aryl bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination.[9]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Part 3: Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for accessing novel chemical entities.

Synthesis of the this compound Core

While multiple routes exist, a common strategy involves the palladium-catalyzed cross-coupling of a cyclopropyl organometallic reagent with a suitable pyridine precursor. For example, the reaction of cyclopropylmagnesium bromide with 3-bromopyridine in the presence of a palladium catalyst and zinc halide additives can produce this compound in good yields.[10][11]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-cyclopropylpyridine

This protocol illustrates a typical application of a this compound derivative in drug discovery workflows.

Objective: To synthesize 2-(4-methoxyphenyl)-3-cyclopropylpyridine.

Materials:

-

2-Bromo-3-cyclopropylpyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-cyclopropylpyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add toluene and water (typically a 4:1 to 10:1 ratio).

-

Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the stirring mixture.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Sources

- 1. 188918-72-1 CAS MSDS (Pyridine, 3-cyclopropyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-cyclopropylpyridine [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-BROMO-5-CYCLOPROPYLPYRIDINE | 1044210-57-2 [chemicalbook.com]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Pyridine Scaffolds

An In-Depth Technical Guide to the Formation of 3-Cyclopropylpyridine

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most abundant nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. When combined with a cyclopropyl group, particularly at the 3-position, the resulting molecule gains remarkable and often desirable physicochemical properties. The cyclopropane ring is not merely a passive linker; its strained, high s-character bonds introduce conformational rigidity, modulate electronic effects, and can act as a bioisostere for vinyl groups or gem-dimethyl functionalities, often improving metabolic stability and binding affinity.[2]

This guide provides an in-depth analysis of the core chemical mechanisms for the formation of this compound. We will move beyond simple reaction schemes to explore the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on robust and scalable methodologies, primarily centered on transition-metal-catalyzed cross-coupling and direct cyclopropanation strategies.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

The most prevalent and versatile methods for constructing the this compound skeleton involve the palladium-catalyzed formation of a C(sp²)-C(sp³) bond between the pyridine ring and the cyclopropyl group. The two dominant approaches are the Suzuki-Miyaura and Negishi cross-coupling reactions, chosen for their high functional group tolerance and broad substrate scope.[3][4]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool that couples an organoboron species with an organic halide or triflate.[5] For the synthesis of this compound, this typically involves the reaction of a 3-halopyridine with a cyclopropylboron reagent.

Mechanistic Rationale: The choice of cyclopropylboronic acid or its derivatives (e.g., potassium cyclopropyltrifluoroborate) is strategic. These reagents are generally stable, often crystalline solids that are less sensitive to air and moisture compared to other organometallics, simplifying handling and storage.[6][7]

The catalytic cycle, illustrated below, is a well-established sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridine (e.g., 3-bromopyridine), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: A base (e.g., Cs₂CO₃, K₂CO₃) activates the organoboron species, forming a borate complex. This complex then transfers the cyclopropyl group to the Pd(II) center, displacing the halide. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.

-

Reductive Elimination: The two organic groups (pyridyl and cyclopropyl) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.[5][8]

Caption: Suzuki-Miyaura Catalytic Cycle.

Causality in Experimental Design:

-

Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, bulky, electron-rich phosphine ligands (e.g., tricyclohexylphosphine, adamantyl-based phosphines) are often employed.[7] These ligands accelerate reductive elimination and stabilize the Pd(0) state while preventing catalyst deactivation.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is common. Water accelerates the reaction, likely by aiding in the dissolution of the base and facilitating the transmetalation step.[6]

The Negishi Cross-Coupling Reaction

The Negishi coupling provides a powerful alternative, utilizing an organozinc reagent.[9] The synthesis of this compound can be achieved by coupling a 3-halopyridine with a cyclopropylzinc halide or, conversely, a 3-pyridylzinc halide with a cyclopropyl halide.

Mechanistic Rationale: Organozinc reagents are more reactive than their boron counterparts, which can be advantageous for coupling with less reactive electrophiles like aryl chlorides.[10] However, they are also more sensitive to moisture and air, requiring inert atmosphere techniques. The catalytic cycle is analogous to the Suzuki coupling.

Caption: Negishi Catalytic Cycle.

Causality in Experimental Design:

-

Preparation of Organozinc: Cyclopropylzinc halides are typically prepared in situ from cyclopropylmagnesium bromide and zinc chloride or from cyclopropyl halides and activated zinc. This step is crucial for the overall success of the reaction.[11]

-

Catalyst System: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or combinations of Pd₂(dba)₃ and a ligand like PCyp₃ (tricyclopentylphosphine), are highly effective.[9] The choice of ligand can be critical for achieving high yields and preventing side reactions.

Comparative Data for Cross-Coupling Reactions

| Method | Pyridine Substrate | Cyclopropyl Reagent | Catalyst System | Base/Solvent | Yield (%) | Reference |

| Suzuki | 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Toluene-H₂O | 85 | [6] |

| Suzuki | 3-Chloropyridine-N-oxide | K-Cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ / Toluene-H₂O | 78 | [7] |

| Negishi | 3-Iodopyridine | Cyclopropylzinc bromide | PdCl₂(dppf) | THF | 72 | [4] |

| Negishi | 3-Bromopyridine | Cyclopropylzinc chloride | Pd₂(dba)₃ / XPhos | THF | 91 | [4] |

Part 2: Direct Cyclopropanation of Pyridine Derivatives

An alternative strategy involves forming the three-membered ring directly onto a pre-functionalized pyridine scaffold. This approach is fundamentally different as the pyridine core is built first, followed by the construction of the cyclopropyl group.

Michael-Initiated Ring Closure (MIRC)

The Corey-Chaykovsky reaction is a classic MIRC method for cyclopropanation.[12] For the synthesis of this compound, this involves the reaction of 3-vinylpyridine with a sulfur ylide, such as dimethylsulfonium methylide.

Mechanistic Rationale: The reaction proceeds via a two-step sequence:

-

Michael Addition: The nucleophilic ylide attacks the β-carbon of the electron-deficient 3-vinylpyridine in a conjugate addition. This forms a stabilized carbanion intermediate.[13]

-

Intramolecular Cyclization: The newly formed carbanion then acts as a nucleophile, attacking the carbon atom bearing the sulfonium group in an intramolecular Sₙ2 reaction. This displaces dimethyl sulfide as a leaving group and closes the three-membered ring.[13]

Caption: Corey-Chaykovsky Reaction Mechanism.

Causality in Experimental Design:

-

Ylide Generation: The sulfur ylide is typically generated in situ by treating trimethylsulfonium iodide with a strong base like sodium hydride in a solvent such as DMSO or THF. The careful control of temperature during generation and reaction is critical to prevent ylide decomposition.

-

Substrate Reactivity: This method is effective for vinylpyridines where the double bond is sufficiently activated (electron-deficient) to undergo Michael addition. The reaction is reported to work well for 2- and 4-vinylpyridines, and by extension, 3-vinylpyridine.[13]

Biocatalytic Carbene Transfer

A cutting-edge approach involves the use of enzymes to catalyze carbene transfer reactions. Hemoproteins, such as myoglobin, can be engineered to activate carbene precursors and facilitate their stereoselective addition to olefins.[1]

Mechanistic Rationale: In this system, a stable carbene source like a pyridotriazole is used. The enzyme's heme iron center activates the pyridotriazole, leading to the extrusion of N₂ and the formation of an iron-heme carbene intermediate. This highly reactive species is then transferred to an olefin in a controlled, often highly enantioselective, manner to form the cyclopropane ring. While this method is primarily demonstrated for synthesizing pyridyl-cyclopropanes from styrenes and other olefins, its principles could be adapted for specific targets.[1] This represents the frontier of cyclopropanation chemistry, offering unparalleled stereocontrol.

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine

This protocol is adapted from methodologies reported for the coupling of heteroaryl halides with cyclopropylboronic acid.[6]

Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), cyclopropylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%).

-

Solvent Addition: Add toluene (5 mL) and water (0.5 mL) via syringe.

-

Inerting: Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.

-

Reaction: Place the flask under a positive pressure of argon and heat in an oil bath at 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions, with both Suzuki-Miyaura and Negishi methodologies offering excellent yields and broad functional group tolerance. The choice between them often depends on the availability and stability of the starting materials; Suzuki coupling benefits from the use of stable, easy-to-handle boronic acids, while Negishi coupling can be more effective for less reactive halides.

Direct cyclopropanation methods, such as the Corey-Chaykovsky reaction, provide a valuable orthogonal strategy, particularly when 3-vinylpyridine is readily accessible. Emerging biocatalytic methods represent the future of this field, promising unparalleled levels of stereoselectivity for constructing complex, chiral cyclopropane-containing molecules. The selection of the optimal synthetic route will ultimately be guided by factors such as substrate availability, desired scale, functional group compatibility, and the need for stereochemical control.

References

-

Title: Synthesis of certain cyclopropylpyridines Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of Spirocyclopropane Oxindoles via Michael-Initiated Cyclopropanation of Pyridinium Salts with 3-Ylidene Oxindoles Source: Sci-Hub (accessing original journal article) URL: [Link]

-

Title: Synthesis of 3-cyclopropyl-substituted... (from Three-component Castagnoli-Cushman reaction...) Source: ResearchGate URL: [Link]

-

Title: An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Cyclopropanation Source: Wikipedia URL: [Link]

-

Title: Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The efficient synthesis of three-membered rings via photo- and electrochemical strategies Source: Royal Society of Chemistry URL: [Link]

-

Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Bipyridine Source: Organic Syntheses URL: [Link]

-

Title: Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Facile synthesis and antiproliferative activity of new 3-cyanopyridines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters URL: [Link]

-

Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up Source: YouTube URL: [Link]

-

Title: The Synthesis and Spectrum of 2-Cyclopropylpyridine Source: Journal of the American Chemical Society (via datapdf.com) URL: [Link]

-

Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL: [Link]

-

Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: National Institutes of Health (NIH) URL: [Link]

-

Title: General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions Source: ResearchGate URL: [Link]

-

Title: Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates Source: Organic Chemistry Portal URL: [Link]

-

Title: Suzuki Coupling Mechanism Source: YouTube URL: [Link]

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. audreyli.com [audreyli.com]

- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 10. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Catalytic Cyclopropanation of Pyridine Derivatives

Introduction: The Strategic Value of Cyclopropyl-Pyridines in Modern Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, representing the second most abundant nitrogen-containing heterocycle in FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structural motif. The cyclopropane ring, the smallest of the cycloalkanes, is another key pharmacophore.[1] Its rigid, strained three-membered ring imparts unique conformational constraints and metabolic stability to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] The fusion of these two valuable moieties, the pyridine and the cyclopropane, generates cyclopropyl-pyridine derivatives—a class of compounds with significant potential in drug discovery and development.[1][3] This guide provides a comprehensive overview of the catalytic methodologies developed for the synthesis of these important molecules, with a focus on the underlying mechanisms, practical experimental protocols, and the strategic advantages of each approach.

I. Transition Metal-Catalyzed Cyclopropanation: A Versatile and Powerful Approach

Transition metal catalysis is the most established and widely utilized strategy for the cyclopropanation of olefins, including those bearing pyridine substituents. These methods typically involve the reaction of an alkene with a carbene precursor, most commonly a diazo compound, mediated by a metal catalyst. The choice of metal and the ligand environment are crucial in determining the efficiency, selectivity, and substrate scope of the reaction.

Rhodium Catalysis: The Workhorse of Cyclopropanation

Dirhodium(II) complexes are among the most effective catalysts for carbene transfer reactions.[4][5][6] They are particularly well-suited for the cyclopropanation of pyridines, often exhibiting high yields and excellent stereocontrol.[6][7]

Mechanism of Action: The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound to generate a highly reactive rhodium carbene intermediate. This electrophilic carbene is then transferred to the nucleophilic double bond of the pyridine-containing alkene in a concerted fashion. The stereochemistry of the resulting cyclopropane is dictated by the geometry of the alkene and the steric and electronic properties of the chiral ligands on the rhodium catalyst.[6]

Diagram 1: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Caption: A simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

Representative Catalysts and Performance:

| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Rh₂(OAc)₄ | Ethyl diazoacetate | 2-Vinylpyridine | 45 | - | - | [8] |

| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | Styrene | >95 | >95:5 | >98 | [5] |

| Rh₂(esp)₂ | N-Arylaminocyclopropane | Alkyne | 68 | - | - | [8] |

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of 2-Vinylpyridine

-

To a solution of 2-vinylpyridine (1.0 mmol) and the chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) at room temperature, a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (5 mL) is added dropwise over 1 hour.

-

The reaction mixture is stirred at room temperature until the disappearance of the starting materials is observed by TLC analysis.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclopropyl-pyridine product.

Causality Behind Experimental Choices:

-

Slow addition of the diazo compound: This is crucial to maintain a low concentration of the reactive diazo species and the rhodium carbene intermediate, which minimizes side reactions such as carbene dimerization.

-

Choice of solvent: Dichloromethane is a common choice as it is relatively non-coordinating and effectively solubilizes the reactants and catalyst.

-

Catalyst loading: Typically, low catalyst loadings (0.1-1 mol%) are sufficient, highlighting the high efficiency of these rhodium catalysts.[4]

Iron Catalysis: An Economical and Sustainable Alternative

Iron, being an earth-abundant and biocompatible metal, offers a cost-effective and environmentally friendly alternative to precious metal catalysts like rhodium.[9][10][11][12] Iron complexes, particularly those with bis(imino)pyridine ligands, have emerged as effective catalysts for a range of carbene transfer reactions, including cyclopropanation.[9][10]

Mechanism of Action: Similar to rhodium, iron catalysts react with diazo compounds to form iron-carbene intermediates.[9] The subsequent carbene transfer to the alkene can proceed through either a concerted or a stepwise radical mechanism, depending on the nature of the iron complex and the substrates.[11] For some iron(III)-based systems, a stepwise radical mechanism has been proposed.[11]

Representative Catalysts and Performance:

| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| (iPrPDI)Fe(CH₃CN)₂](SbF₆)₂ | Methyl phenyldiazoacetate | Styrene | 78 | >20:1 | 67 | [9][10] |

| Chiral Iron Porphyrin | α-Diazoacetonitrile | Arylalkene | up to 99 | up to 93:7 | up to 98 | [2] |

Experimental Protocol: Iron-Catalyzed Asymmetric Cyclopropanation

-

In a glovebox, the chiral bis(imino)pyridine iron catalyst (0.05 mmol) is dissolved in a suitable solvent (e.g., dichloromethane, 2 mL).

-

The alkene (e.g., styrene, 1.0 mmol) is added to the catalyst solution.

-

A solution of the diazo compound (e.g., methyl phenyldiazoacetate, 1.1 mmol) in the same solvent (3 mL) is added slowly via a syringe pump over a period of 2 hours.

-

The reaction is stirred for an additional 12 hours at room temperature.

-

The reaction mixture is then concentrated and purified by flash chromatography to yield the enantiomerically enriched cyclopropane.

Advantages and Limitations:

-

Advantages: Iron catalysts are inexpensive, readily available, and have low toxicity. They can be effective for a broad range of substrates.[9]

-

Limitations: The enantioselectivities achieved with chiral iron catalysts can sometimes be lower than those obtained with the best rhodium systems.[9] The development of new chiral ligands for iron is an active area of research.

Copper Catalysis: A Classic and Reliable Method

Copper complexes, particularly those with chiral pyridine-containing macrocyclic ligands or bis(oxazoline) (Pybox) ligands, have a long history in asymmetric cyclopropanation.[13][14][15]

Mechanism of Action: The mechanism is analogous to that of rhodium and iron catalysis, involving the formation of a copper-carbene intermediate. The stereochemical outcome is controlled by the chiral ligand coordinated to the copper center.

Representative Catalysts and Performance:

| Catalyst | Ligand | Diazo Compound | Alkene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cu(I) | Chiral Pyridine-containing Macrocycle | Ethyl diazoacetate | Styrene | Good | up to 99 | [13][15] |

| CoBr₂ | Chiral Pyridine bis(oxazoline) (Pybox) | 2,2-Dichloropropane | 1,3-Diene | 95 | up to 45 | [14] |

II. Biocatalysis: The "Green" Chemistry Approach

The use of enzymes as catalysts for chemical transformations offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Recently, hemoproteins like myoglobin have been engineered to catalyze "new-to-nature" carbene transfer reactions, including the asymmetric cyclopropanation of olefins to produce pyridine-functionalized cyclopropanes.[1]

Mechanism of Action: The iron-containing heme cofactor in myoglobin acts as the catalytic center. It reacts with a carbene precursor, such as a pyridotriazole, to generate a heme-carbene intermediate. This intermediate then undergoes a stereoselective carbene transfer to the alkene substrate.[1][16] The protein scaffold provides a chiral environment that controls the enantioselectivity of the reaction.[1]

Diagram 2: Biocatalytic Cyclopropanation Workflow

Caption: Workflow for enzymatic cyclopropanation using engineered myoglobin.

Advantages and Limitations:

-

Advantages: Biocatalysis offers exceptional stereoselectivity and operates under mild, aqueous conditions. It represents a highly sustainable approach to chemical synthesis.[1]

-

Limitations: The substrate scope may be limited by the enzyme's active site. However, protein engineering techniques can be used to broaden the applicability of these biocatalysts.[1]

III. Organocatalysis: A Metal-Free Strategy

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For cyclopropanation, chiral pyridines and their derivatives can themselves act as organocatalysts.[17][18]

Mechanism of Action: One common strategy involves the in-situ generation of a pyridinium ylide from a pyridine catalyst and a suitable precursor (e.g., an α-halo ester). This ylide then undergoes a Michael addition to an electron-deficient alkene, followed by an intramolecular ring-closing reaction to form the cyclopropane.[17] The chirality of the pyridine catalyst directs the stereochemical outcome of the reaction.

Representative Catalysts and Performance:

| Catalyst | Ylide Precursor | Alkene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-5a (Chiral Pyridine) | Iodoacetate | Benzalmalononitrile | 84 | 83 | [17] |

| Chiral 4-MeO-Pyridine (MOPY) | α-Bromoketone | Electron-deficient olefin | - | up to 91:9 er | [18] |

IV. Metal-Free Light-Induced Cyclopropanation

A novel approach to cyclopropanation involves the use of light to generate pyridyl carbenes from stable precursors like pyridotriazoles, without the need for a metal catalyst.[19] This method offers a mild and efficient way to access cyclopropyl-pyridines.

Mechanism of Action: Under UV irradiation, pyridotriazoles can undergo ring-opening to form a pyridyl carbene intermediate. This carbene can then react with an alkene to form the desired cyclopropane.[19]

V. Conclusion and Future Outlook

The catalytic cyclopropanation of pyridine derivatives is a rapidly evolving field with a diverse and powerful toolkit of methodologies. Transition metal catalysis, particularly with rhodium, remains the gold standard for its high efficiency and stereoselectivity. However, the development of catalysts based on more abundant and less toxic metals like iron is a significant step towards more sustainable chemical synthesis. Biocatalysis and organocatalysis offer exciting metal-free alternatives, often with excellent stereocontrol and under mild reaction conditions.

For researchers, scientists, and drug development professionals, the choice of catalyst will depend on the specific target molecule, the desired stereochemistry, and considerations of cost and sustainability. The continued development of new catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective methods for the synthesis of these valuable cyclopropyl-pyridine scaffolds, further fueling their application in the discovery of new medicines and advanced materials.

References

- Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - PMC - NIH. (n.d.).

- Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans | Poster Board #132 - American Chemical Society - ACS Fall 2025. (n.d.).

- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC - NIH. (n.d.).

- Chiral bis(imino)pyridine iron-catalyzed cyclopropanation - ResearchGate. (n.d.).

-

Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*) - PubMed. (2013, February 21). Retrieved January 12, 2026, from [Link]

-

Bis(imino)pyridine iron complex catalyzed asymmetric cyclopropnation.[20] - ResearchGate. (n.d.). Retrieved January 12, 2026, from

-

Perspective on Dirhodium Carboxamidates as Catalysts | The Journal of Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22). Retrieved January 12, 2026, from [Link]

-

Light-induced metal-free transformations of unactivated pyridotriazoles - PMC - NIH. (2019, July 25). Retrieved January 12, 2026, from [Link]

-

Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC - NIH. (2023, September 7). Retrieved January 12, 2026, from [Link]

-

Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

-

Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]

-

Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. (2013, July 8). Retrieved January 12, 2026, from [Link]

-

(PDF) Chiral 4‐MeO‐Pyridine (MOPY) Catalyst for Enantioselective Cyclopropanation: Attenuation of Lewis Basicity Leads to Improved Catalytic Efficiency - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]

-

From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyridine-catalyzed asymmetric cyclization with electron-deficient alkenes for the selective synthesis of cyclopropanes and dihydrofurans | Poster Board #132 - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

- 19. Light-induced metal-free transformations of unactivated pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Substituted Pyridines: A Technical Guide for Researchers

This guide provides an in-depth exploration of the thermodynamic properties of substituted pyridines, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to offer a nuanced understanding of the principles governing these properties, the experimental and computational methodologies used to determine them, and their profound implications in medicinal chemistry.

Introduction: The Significance of Thermodynamic Stability in Pyridine-Based Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The thermodynamic properties of substituted pyridines—encompassing enthalpy, entropy, and Gibbs free energy—are critical determinants of their stability, reactivity, and ultimately, their efficacy and safety as pharmaceuticals.[3][4] A comprehensive grasp of these properties allows for the rational design of drug candidates with optimized binding affinities, improved solubility, and enhanced metabolic stability.[4][5] This guide will delve into the core thermodynamic principles, the influence of substituents, and the practical methodologies for their determination.

Fundamental Thermodynamic Concepts

The thermodynamic profile of a substituted pyridine is defined by several key parameters that dictate its behavior in a chemical system.

-

Enthalpy of Formation (ΔH°f): This represents the heat change when one mole of a compound is formed from its constituent elements in their standard states.[6] A more negative enthalpy of formation indicates a more stable compound. For pyridine, the standard enthalpy of formation of the liquid at 298.16 K is 23.89 kcal/mol.[7]

-

Entropy (S°): A measure of the randomness or disorder of a system. In drug-receptor interactions, entropy changes can be driven by factors such as the release of water molecules from a binding site.

-

Gibbs Free Energy of Formation (ΔG°f): This is the ultimate arbiter of spontaneity for a reaction at constant temperature and pressure. It is calculated using the equation: ΔG° = ΔH° - TΔS° [8] A negative ΔG° indicates a spontaneous process. The free energy of formation for pyridine at 298.1 °K has been calculated as 34,100 cal/mol.[9]

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Heat capacity data is crucial for understanding how the thermodynamic properties of a molecule change with temperature.[10][11][12]

These properties are not static; they are profoundly influenced by the nature and position of substituents on the pyridine ring.

The Influence of Substituents on Thermodynamic Properties

The electronic and steric effects of substituents can dramatically alter the thermodynamic landscape of the pyridine ring. Understanding these effects is paramount for fine-tuning the properties of a drug candidate.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

-

Electron-Donating Groups (EDGs) such as methyl (-CH3) and amino (-NH2) groups increase the electron density of the pyridine ring. This generally leads to an increase in the gas-phase basicity and proton affinity, making the nitrogen atom more nucleophilic.[13] The increase in proton affinity and gas-phase basicity by electron-donating substituents is approximately additive.[14]

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO2) and cyano (-CN) groups decrease the electron density of the ring, making it less basic and more susceptible to nucleophilic attack.[14] This decreased basicity is a result of the diminished electron density at the nitrogen atom.

The position of the substituent also plays a crucial role. For instance, the enthalpic increments for the monomethylation of pyridine are different for the ortho, meta, and para positions.[15]

Solvation Effects and Gibbs Free Energy of Solvation

The interaction of a substituted pyridine with its solvent environment is a critical factor, particularly in biological systems where water is the predominant solvent. The Gibbs free energy of solvation (ΔGsolv) represents the change in free energy when a molecule is transferred from the gas phase to a solvent.[16]

Generally, the introduction of nonpolar substituents like methyl groups can make the hydration energy more negative due to dispersion attractions with water molecules.[17] However, this can be offset by a decrease in the entropy of hydration, leading to complex effects on the overall free energy of hydration.[17] The permeability of substituted pyridines across biological membranes is also significantly influenced by these solvation properties.[18]

Experimental Determination of Thermodynamic Properties

Accurate experimental data is the bedrock of thermodynamic analysis. Several calorimetric techniques are employed to measure the thermodynamic properties of substituted pyridines.[19][20]

Bomb Calorimetry for Enthalpy of Combustion and Formation

Static bomb combustion calorimetry is a primary method for determining the standard molar energies of combustion, from which the standard molar enthalpies of formation in the condensed phase can be derived.[15]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the substituted pyridine is placed in a crucible within the bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.

-

Data Analysis: The heat of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law.

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and the thermodynamics of phase transitions (e.g., melting and boiling).[20]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Encapsulation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

Temperature Program: The sample and reference pans are heated or cooled at a controlled rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity is determined from the difference in heat flow. The enthalpy of phase transitions is calculated by integrating the area under the transition peak.

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful and increasingly accurate means of predicting the thermodynamic properties of substituted pyridines, often complementing experimental data.[21]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.[3][22] The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable predictions for properties like proton affinity and gas-phase basicity.[13][14]

Caption: A typical workflow for DFT calculations of thermodynamic properties.

The choice of computational model is critical. For instance, implicit solvation models like the Polarizable Continuum Model (PCM) can be used to estimate solvation free energies, although their accuracy can vary for substituted pyridines.[23]

Thermodynamic Databases as a Resource

Several publicly accessible databases provide a wealth of thermodynamic data for organic compounds, including substituted pyridines. These are invaluable resources for researchers.

-

NIST Chemistry WebBook: A comprehensive database from the National Institute of Standards and Technology that includes thermochemical data for thousands of organic and inorganic compounds.[24]

-

Active Thermochemical Tables (ATcT): Provides highly accurate and internally consistent thermochemical data.[25]

Conclusion: Integrating Thermodynamics into Rational Drug Design

A deep understanding of the thermodynamic properties of substituted pyridines is not merely an academic exercise; it is a fundamental component of modern, rational drug design. By leveraging both experimental and computational approaches, researchers can predict and modulate the stability, reactivity, and pharmacokinetic profiles of pyridine-based drug candidates. This knowledge-driven approach accelerates the discovery and development of safer and more effective medicines.

References

-

SciSpace. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Retrieved from [Link]

-

ScienceDirect. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]

-

ResearchGate. (2025). Therapeutic effect of pyridine derivatives. Retrieved from [Link]

-

OSTI.GOV. (1957). Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

Thermodynamics in Internet. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic databases for pure substances. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceDirect. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Retrieved from [Link]

-

Centre for Research in Computational Thermochemistry. (n.d.). Online Thermodynamic and Physico-Chemical Data. Retrieved from [Link]

-

ResearchGate. (2025). Database of Thermodynamic Properties for Aqueous Organic Compounds. Retrieved from [Link]

-

PubMed. (2011). Experimental investigation of the absolute enthalpies of formation of 2,3-, 2,4-, and 3,4-pyridynes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculation of the Hydration Free Energy Difference between Pyridine and Its Methyl-Substituted Derivatives by Computer Simulation Methods. Retrieved from [Link]

-

ACS Publications. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'?. Retrieved from [Link]

-

ResearchGate. (2016). Free solvation energies for substituted-PYRIDINEs by PCM -What is wrong?. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential energy surface for the reaction between 1 and substituted pyridines. Retrieved from [Link]

-

SpringerLink. (n.d.). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]

-

National Institutes of Health. (2013). Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors. Retrieved from [Link]

-

Argonne National Laboratory. (n.d.). Pyridine Enthalpy of Formation. Retrieved from [Link]

-

Semantic Scholar. (2005). Quantitative Correlations for the Estimation of Thermodynamic and Molecular Properties of Pyridines and 2,2′-Bipyridyines. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Retrieved from [Link]

-

National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

Fiveable. (n.d.). Computational Thermodynamic Properties. Retrieved from [Link]

-

University of Northern Iowa ScholarWorks. (n.d.). "The Heat Capacity and the Free Energy of Formation of Pyridine" by J. N. Pearce and H. M. Bakke. Retrieved from [Link]

-

University of Northern Iowa ScholarWorks. (n.d.). The Heat Capacity and the Free Energy of Formation of Pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Heats of combustion and formation of pyridine and hippuric acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]

-

Chemguide. (n.d.). An Introduction to Gibbs Free Energy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calorimetric techniques to study the interaction of drugs with biomembrane models. Retrieved from [Link]

-

IBMC. (2008). Calorimetry and Thermodynamics in Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Pyridine : Experimental and Calculated Chemical Thermodynamic Properties between 0 and 15000K.; a Revised Vibrational Assignment. Retrieved from [Link]

-

ResearchGate. (2025). Calculating the Gibbs Energy of Solvation of Pyridine in Nonaqueous Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

-

ACS Publications. (2016). Calculating Free Energy Changes in Continuum Solvation Models. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted pyridines.

-

Royal Society of Chemistry. (n.d.). Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Evaluation and Thermodynamics of 1-Substituted Pyridylimidazo[1,5-a]Pyridine Derivatives as Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic databases for pure substances - Wikipedia [en.wikipedia.org]

- 7. Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV [osti.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) | OSTI.GOV [osti.gov]

- 11. "The Heat Capacity and the Free Energy of Formation of Pyridine" by J. N. Pearce and H. M. Bakke [scholarworks.uni.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective [ouci.dntb.gov.ua]

- 20. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fiveable.me [fiveable.me]

- 22. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Welcome to the NIST WebBook [webbook.nist.gov]

- 25. atct.anl.gov [atct.anl.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Cyclopropylpyridine

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 3-halopyridines with cyclopropylboronic acid and its derivatives to synthesize 3-cyclopropylpyridine. This structural motif is of significant interest in medicinal chemistry and drug development due to the unique conformational and electronic properties imparted by the cyclopropyl group. These application notes delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of various catalytic systems, and provide step-by-step experimental procedures. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for successful reaction setup, optimization, and troubleshooting.

Introduction: The Significance of the this compound Moiety

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the benzene ring make it a privileged structure in medicinal chemistry. The incorporation of a cyclopropyl group at the 3-position of the pyridine ring introduces a strained, three-membered carbocycle that can significantly influence a molecule's physicochemical properties. The cyclopropyl group can act as a "metabolic blocker," enhance binding affinity through favorable interactions, and improve pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and hetero-biaryl compounds.[6] The reaction's hallmarks include mild conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[3][5] This guide will focus on the application of this transformative reaction to the synthesis of this compound, a valuable building block for drug discovery.

Mechanistic Insights: The Catalytic Cycle